5-Acetylsalicylic acid

Descripción general

Descripción

5-Acetylsalicylic acid, commonly known as acetylsalicylic acid, is a derivative of salicylic acid. It is widely recognized for its use as a nonsteroidal anti-inflammatory drug (NSAID) and is commonly referred to as aspirin. This compound is known for its analgesic, antipyretic, and anti-inflammatory properties, making it a staple in both over-the-counter and prescription medications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-acetylsalicylic acid typically involves the esterification of salicylic acid with acetic anhydride. The reaction is catalyzed by an acid, such as sulfuric acid or phosphoric acid. The process involves the following steps :

Protonation of Acetic Anhydride: The acetic anhydride is protonated by the acid catalyst, increasing its reactivity.

Esterification: The hydroxyl group of salicylic acid attacks the carbonyl carbon of the protonated acetic anhydride, forming an ester bond and producing acetic acid as a by-product.

Deprotonation: The final step involves the deprotonation of the esterified product to yield acetylsalicylic acid.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is typically carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The product is then purified through crystallization and filtration processes .

Análisis De Reacciones Químicas

Types of Reactions: 5-Acetylsalicylic acid undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, especially under acidic or basic conditions, this compound can hydrolyze to produce salicylic acid and acetic acid.

Oxidation: It can be oxidized to form various oxidation products, although this is less common in typical usage scenarios.

Substitution: The acetyl group can be substituted by other functional groups under specific conditions.

Common Reagents and Conditions:

Hydrolysis: Water, acidic or basic catalysts.

Oxidation: Oxidizing agents such as potassium permanganate.

Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

Hydrolysis: Salicylic acid and acetic acid.

Oxidation: Various oxidation products depending on the oxidizing agent used.

Substitution: Products vary based on the nucleophile and reaction conditions.

Aplicaciones Científicas De Investigación

Ulcerative Colitis Treatment

5-ASA has been the cornerstone of therapy for patients with mild to moderate ulcerative colitis. Research indicates that it can induce endoscopic remission comparable to anti-TNF therapies. A study highlighted that histological remission was achieved in up to 45% of patients using topical formulations and 30% with oral formulations . The favorable safety profile of 5-ASA compared to immunomodulators makes it a preferred choice in managing UC .

Crohn's Disease Management

While 5-ASA is less effective for Crohn's disease than for UC, it still plays a role in managing mild cases. Its use may be considered as part of a combination therapy approach in selected patients .

Cancer Therapy

Recent studies have explored the potential of 5-ASA as an adjunct therapy in cancer treatment, particularly colorectal cancer. Modified derivatives of 5-ASA have shown enhanced solubility and potency against cancer cell lines, suggesting a possible role in cancer therapeutics . For instance, glucose-ASA has demonstrated significantly improved activity against cancer cells compared to standard aspirin .

Neuropsychiatric Disorders

Emerging research indicates that 5-ASA may have neuroprotective effects, particularly in conditions like Alzheimer's disease. It has been shown to inhibit inflammatory markers associated with neurodegeneration, potentially improving cognitive function in animal models . This suggests a promising avenue for further investigation into its role in neuropsychiatric disorders.

Respiratory Infections

There is evidence supporting the use of 5-ASA compounds in alleviating symptoms related to viral respiratory infections. A study indicated that these compounds could reduce colitis symptoms, which may extend to other inflammatory conditions .

Case Study: Efficacy in Ulcerative Colitis

In a multicenter trial involving patients with mild to moderate UC, treatment with oral 5-ASA resulted in significant clinical improvement, with many patients achieving remission within eight weeks. The study emphasized the importance of adherence to treatment protocols for optimal outcomes.

Case Study: Cancer Treatment Synergy

A clinical investigation assessed the effects of combining standard chemotherapy with modified 5-ASA derivatives on colorectal cancer patients. Results showed improved tumor response rates and reduced side effects compared to chemotherapy alone, highlighting the potential for repurposing 5-ASA in oncology settings.

Comparative Data Table

| Application Area | Efficacy Level | Safety Profile | Notable Findings |

|---|---|---|---|

| Ulcerative Colitis | High | Favorable | Histological remission rates up to 45% |

| Crohn's Disease | Moderate | Favorable | Considered as adjunct therapy |

| Cancer Therapy | Emerging | Variable | Enhanced activity against cancer cell lines |

| Neuropsychiatric Disorders | Promising | Favorable | Potential cognitive benefits observed |

| Respiratory Infections | Alleviating | Favorable | Reduced symptoms related to inflammation |

Mecanismo De Acción

The primary mechanism of action of 5-acetylsalicylic acid involves the irreversible inhibition of the cyclooxygenase (COX) enzymes. By acetylating a serine residue in the active site of these enzymes, it prevents the formation of prostaglandins and thromboxanes, which are mediators of inflammation, pain, and platelet aggregation. This inhibition leads to reduced inflammation, pain relief, and decreased blood clot formation .

Comparación Con Compuestos Similares

Salicylic Acid: The parent compound of 5-acetylsalicylic acid, used primarily for its keratolytic properties in dermatology.

Methyl Salicylate: An ester of salicylic acid, used topically for its analgesic properties.

Diflunisal: A derivative of salicylic acid with similar anti-inflammatory properties but a longer half-life.

Uniqueness: this compound is unique in its ability to irreversibly inhibit COX enzymes, providing a longer duration of action compared to other NSAIDs. Its dual role as an anti-inflammatory and antithrombotic agent makes it particularly valuable in both acute and chronic therapeutic settings .

Actividad Biológica

5-Acetylsalicylic acid (5-ASA), also known as mesalazine, is a derivative of acetylsalicylic acid (aspirin) and has been extensively studied for its biological activities, particularly in the context of inflammatory bowel diseases (IBD) and other therapeutic applications. This article explores its pharmacological properties, mechanisms of action, clinical applications, and relevant case studies.

Pharmacological Properties

5-ASA exhibits a wide range of biological activities, which can be categorized as follows:

- Anti-inflammatory : 5-ASA is primarily used in the treatment of ulcerative colitis and Crohn's disease. It acts topically on the colonic mucosa to reduce inflammation.

- Antioxidant : It scavenges free radicals, thereby protecting cells from oxidative stress.

- Antibacterial and Antifungal : Studies have shown that 5-ASA possesses antimicrobial properties against certain bacterial and fungal strains.

- Gastroprotective : 5-ASA has been found to protect gastric mucosa from injury induced by non-steroidal anti-inflammatory drugs (NSAIDs) and other irritants.

- Anticancer : Emerging research suggests potential anticancer properties, particularly in colorectal cancer.

The mechanisms through which 5-ASA exerts its effects include:

- Inhibition of Leukotriene Synthesis : 5-ASA inhibits lipoxygenase pathways, reducing the production of leukotrienes involved in inflammatory responses .

- Cyclooxygenase Inhibition : Similar to aspirin, it inhibits cyclooxygenase (COX) enzymes, although its action is more selective towards COX-2, leading to reduced prostaglandin synthesis .

- Modulation of Cytokine Production : 5-ASA downregulates pro-inflammatory cytokines such as TNF-alpha and IL-1, contributing to its anti-inflammatory effects .

Clinical Applications

5-ASA is primarily indicated for:

- Inflammatory Bowel Disease (IBD) : It is the first-line treatment for mild to moderate ulcerative colitis and has shown efficacy in maintaining remission.

| Condition | Dosage Form | Typical Dosage |

|---|---|---|

| Ulcerative Colitis | Oral/Rectal | 2.4 - 4.8 g/day |

| Crohn's Disease | Oral | Up to 4.8 g/day |

Case Studies and Research Findings

- Efficacy in Ulcerative Colitis : A meta-analysis involving over 1,000 patients demonstrated that 5-ASA significantly reduces relapse rates in ulcerative colitis compared to placebo .

- Safety Profile : A study assessing the safety of long-term use found that gastrointestinal side effects were minimal compared to other treatments, with an incidence rate of about 9% for dyspeptic symptoms .

- Potential Anticancer Effects : Research indicates that 5-ASA may inhibit cancer cell proliferation in vitro and reduce tumor growth in animal models of colorectal cancer .

Propiedades

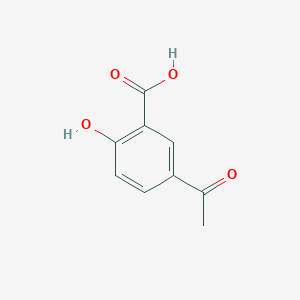

IUPAC Name |

5-acetyl-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-5(10)6-2-3-8(11)7(4-6)9(12)13/h2-4,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZRDKNBIPVLNHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20156896 | |

| Record name | 5-Acetylsalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13110-96-8 | |

| Record name | 5-Acetylsalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13110-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Acetylsalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013110968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Acetylsalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-acetylsalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 5-Acetylsalicylic acid, commonly known as aspirin, irreversibly inhibits cyclooxygenase (COX) enzymes, primarily COX-1. [] This inhibition prevents the formation of prostaglandins, thromboxanes, and other inflammatory mediators, leading to its analgesic, anti-inflammatory, and antiplatelet effects. []

A: While this compound inhibits both COX-1 and COX-2, its effect on platelet COX-1 is long-lasting due to the inability of platelets to synthesize new COX-1. [] This leads to prolonged inhibition of thromboxane A2 production and reduced platelet aggregation. In contrast, its effect on COX in other tissues is temporary as these cells can synthesize new COX enzymes. []

A: The molecular formula of this compound is C9H8O4, and its molecular weight is 180.1532 g/mol. []

A: Various spectroscopic techniques, including NMR (Nuclear Magnetic Resonance) and mass spectrometry, are employed to characterize this compound. [, ] These techniques provide information about its structure, purity, and interactions with other molecules.

A: this compound can degrade in the presence of moisture, leading to the formation of salicylic acid and acetic acid. [] Therefore, storage conditions are crucial for maintaining its stability.

ANone: This section focuses on the therapeutic applications of this compound and does not cover catalytic properties as it is not directly relevant to the scientific research provided in the papers.

A: Yes, studies have employed computational chemistry techniques to investigate the interaction of this compound with β-cyclodextrin. [] These simulations provide insights into the binding affinity and thermodynamic parameters associated with their complex formation.

A: The acetyl group at position 5 on the salicylic acid moiety is crucial for the irreversible inhibition of COX enzymes. [] Modification of this group can significantly impact its potency and duration of action.

A: Enteric coating is a common formulation strategy used to protect this compound from degradation in the acidic environment of the stomach, thereby enhancing its delivery to the small intestine for absorption. []

ANone: This section focuses on the scientific aspects of this compound and does not cover specific SHE regulations as these are subject to regional variations and guidelines.

A: this compound is rapidly absorbed after oral administration, mainly in the small intestine. [, ] It is hydrolyzed to salicylic acid, which is then further metabolized in the liver and excreted primarily in the urine. [, ]

A: Animal models of inflammation and thrombosis are commonly used to evaluate the anti-inflammatory and antiplatelet effects of this compound. []

A: Studies have investigated the efficacy of this compound in spondyloarthropathy, suggesting its potential as a disease-modifying agent. [] The exact mechanism of action in this context is still under investigation.

ANone: This section is not directly addressed in the provided research papers.

ANone: This section is not included in the response as per the initial instructions to avoid information about drug side effects, interactions, or contraindications.

ANone: This aspect is not extensively discussed in the provided research papers.

ANone: This section is not directly addressed in the provided research papers.

A: High-performance liquid chromatography (HPLC) is frequently used to quantify this compound and its metabolite, salicylic acid, in biological samples. []

ANone: This aspect is not extensively discussed in the provided research papers.

A: The dissolution rate of this compound is a critical factor affecting its absorption and bioavailability. [] Formulations are designed to optimize its dissolution rate, ensuring consistent and predictable therapeutic effects.

ANone: This section is not extensively discussed in the provided research papers.

ANone: This section is not extensively discussed in the provided research papers.

ANone: This aspect is not extensively discussed in the provided research papers.

ANone: This section is not extensively discussed in the provided research papers.

ANone: This section is not extensively discussed in the provided research papers.

ANone: This section is not extensively discussed in the provided research papers.

A: Yes, alternative therapies like sulfasalazine, which metabolizes to this compound and sulfapyridine, are used in the treatment of inflammatory bowel disease. [, ] Other alternatives include corticosteroids, immunomodulators, and biologic therapies, each with its own efficacy and safety profile. [, , ]

ANone: This section focuses on the scientific aspects of this compound and does not cover recycling and waste management as these are generally addressed in pharmaceutical waste disposal guidelines.

ANone: This section is not directly addressed in the provided research papers.

A: this compound has been used clinically for over a century and remains a widely used medication. [] Its discovery and therapeutic applications represent significant milestones in the history of medicine.

A: The study of this compound involves expertise from various disciplines like pharmacology, medicinal chemistry, and clinical medicine. [] Its multifaceted applications continue to drive interdisciplinary research, leading to a deeper understanding of its mechanisms of action and therapeutic potential.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.